molecular formula C21H20N4O4 B2502982 1-(3-Nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperidine-4-carboxamide CAS No. 886159-11-1

1-(3-Nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperidine-4-carboxamide

Cat. No.: B2502982
CAS No.: 886159-11-1
M. Wt: 392.415
InChI Key: UPEBSRSJHWFQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperidine-4-carboxamide is a sophisticated chemical reagent designed for research and development applications in medicinal chemistry. This compound features a hybrid molecular architecture combining a 1-phenyl-3-nitro-2-quinolone scaffold with a piperidine-4-carboxamide moiety. The 2-quinolone (also known as 2-oxo-1,2-dihydroquinoline) core is a privileged structure in drug discovery, known for its diverse biological activities and presence in various therapeutic agents . The strategic incorporation of a nitro group and a phenyl substitution on the quinolone ring, linked to a polar carboxamide-functionalized piperidine, creates a multifunctionalized lead-like molecule suitable for constructing targeted screening libraries . This compound is specifically valuable for researchers exploring structure-activity relationships (SAR) in heterocyclic chemistry, particularly in developing novel quinolone derivatives with potential biological activity. The reactive handles present in its structure, including the nitro group and the carboxamide, offer sites for further chemical modification, making it a versatile intermediate in organic synthesis and hit-to-lead optimization campaigns . Quinolone-piperidine hybrids are of significant interest in pharmaceutical research for their potential to interact with multiple biological targets. Compounds with this general structure have been investigated as potential anti-inflammatory agents, with some derivatives showing efficacy in disease models such as acute lung injury and sepsis by inhibiting pro-inflammatory cytokine release and modulating the NF-κB pathway . Other research directions include the development of antitumor agents, where similar molecular frameworks have demonstrated anti-proliferative activity and induced apoptosis in cancer cell lines . The product is provided for non-human research applications only. It is strictly intended for use in laboratory research and is not certified for diagnostic, therapeutic, or veterinary applications. Researchers should handle this material with appropriate safety precautions in accordance with all applicable laboratory chemical hygiene standards.

Properties

IUPAC Name

1-(3-nitro-2-oxo-1-phenylquinolin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c22-20(26)14-10-12-23(13-11-14)18-16-8-4-5-9-17(16)24(15-6-2-1-3-7-15)21(27)19(18)25(28)29/h1-9,14H,10-13H2,(H2,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEBSRSJHWFQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into three primary components:

  • 3-Nitro-2-oxo-1-phenyl-1,2-dihydroquinoline core
  • Piperidine-4-carboxamide substituent
  • Linkage at position 4 of the quinolinone

Key intermediates include:

  • 4-Hydroxy-1-phenyl-2-quinolinone (pre-nitration precursor)
  • Piperidine-4-carboxylic acid derivatives (carboxamide precursors)
  • Halogenated quinolinone intermediates (for nucleophilic substitution)

Synthesis of the Quinolinone Core

Pfitzinger Reaction for Quinoline Formation

The Pfitzinger reaction, employing isatin derivatives and ketones under basic conditions, is a classical method to construct the quinolinone skeleton. For 1-phenyl substitution:

  • Isatin (1) reacts with acetophenone (2) in aqueous NaOH at 80–100°C to yield 1-phenyl-2-quinolinone-4-carboxylic acid (3).
  • Decarboxylation of (3) via heating in HCl/acetic acid produces 4-hydroxy-1-phenyl-2-quinolinone (4).

Reaction Conditions:

Step Reagents/Conditions Yield Reference
1 NaOH (2M), 90°C, 6h 75%
2 HCl/AcOH, reflux, 3h 82%

Regioselective Nitration at Position 3

Nitration of 4-hydroxy-1-phenyl-2-quinolinone (4) requires careful control to avoid over-nitration or ring degradation:

  • Nitrating agent : Fuming HNO₃ in H₂SO₄ at 0–5°C.
  • The nitro group is introduced at position 3 due to electron-donating effects of the 4-hydroxy group.

Optimized Protocol:

  • Add 4 (1 eq) to a mixture of H₂SO₄ (10 eq) and fuming HNO₃ (1.2 eq) at 0°C.
  • Stir for 2h, pour onto ice, and neutralize with NaHCO₃.
  • Filter and recrystallize from ethanol to obtain 3-nitro-4-hydroxy-1-phenyl-2-quinolinone (5).

Yield: 68%.

Functionalization at Position 4

Halogenation for Nucleophilic Substitution

To enable coupling with piperidine-4-carboxamide, position 4 is activated via halogenation:

  • Chlorination : Treat (5) with POCl₃ at reflux for 4h to form 4-chloro-3-nitro-1-phenyl-2-quinolinone (6).
  • Bromination : Alternatively, POBr₃ in DMF at 120°C yields the bromo derivative (6-Br).

Reagent Comparison:

Halogenating Agent Temperature Yield (6-Cl) Yield (6-Br)
POCl₃ 110°C 85%
POBr₃ 120°C 78%

Coupling with Piperidine-4-carboxamide

The piperidine-4-carboxamide moiety is introduced via nucleophilic aromatic substitution (NAS) or transition-metal catalysis:

Nucleophilic Aromatic Substitution (NAS)
  • Piperidine-4-carboxamide (7) is prepared by treating piperidine-4-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with NH₃ gas in THF.
  • Coupling : React (6-Cl) (1 eq) with (7) (1.2 eq) in DMF at 80°C for 12h using K₂CO₃ as a base.

Yield: 72%.

Buchwald-Hartwig Amination

For brominated intermediate (6-Br):

  • Use Pd(OAc)₂/Xantphos as a catalyst system with Cs₂CO₃ in toluene at 100°C.
  • This method improves yields for sterically hindered substrates.

Yield: 65%.

Alternative Synthetic Routes

Late-Stage Nitration

An alternative strategy involves nitrating after coupling the piperidine moiety:

  • Couple 4-chloro-1-phenyl-2-quinolinone with (7) via NAS.
  • Nitrate the resulting compound at position 3 using AcONO₂ in AcOH.

Advantage: Avoids nitro group incompatibility during earlier steps.
Disadvantage: Lower regioselectivity (yield drops to 55%).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆):

    • Quinolinone aromatic protons: δ 7.2–8.5 ppm (multiplet).
    • Piperidine protons: δ 2.8–3.4 ppm (m, CH₂), δ 1.6–1.9 ppm (m, CH₂).
    • Carboxamide NH₂: δ 6.9 ppm (broad singlet).
  • ¹³C NMR :

    • Quinolinone C=O: δ 176.2 ppm.
    • Piperidine C=O: δ 170.5 ppm.
  • HRMS : m/z calculated for C₂₁H₁₉N₄O₄ [M+H]⁺: 407.1351; found: 407.1348.

Optimization and Challenges

Nitration Side Reactions

Over-nitration or ring oxidation occurs if HNO₃ concentration exceeds 1.2 eq. Mitigated by slow addition and temperature control.

Piperidine Coupling Efficiency

Steric hindrance at position 4 reduces NAS yields. Switching to Pd-catalyzed amination improves efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Concentrated nitric acid, sulfuric acid, halogens, and sulfonating agents.

Major Products Formed

    Reduction of Nitro Group: Formation of 1-(3-Amino-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperidine-4-carboxamide.

    Reduction of Carbonyl Group: Formation of 1-(3-Nitro-2-hydroxy-1-phenyl-1,2-dihydroquinolin-4-yl)piperidine-4-carboxamide.

    Substitution Reactions: Formation of various substituted derivatives of the phenyl group.

Scientific Research Applications

1-(3-Nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of various enzymes and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(3-Nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, the compound’s nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Research Implications

  • Synthetic Challenges : The nitro group in the target compound may complicate synthesis (e.g., reduction side reactions) compared to analogues with alkyl/aryl groups .
  • Biological Potential: Structural parallels to BRD4 inhibitors suggest possible epigenetic targeting, but nitro substituents likely require optimization for potency .
  • Drug-Likeness : The piperidine-4-carboxamide group may improve pharmacokinetics over purely aromatic systems in compounds .

Biological Activity

1-(3-Nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperidine-4-carboxamide is a complex organic compound belonging to the quinoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features contribute to its diverse biological interactions, making it a candidate for further research and development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C23H23N3O5\text{C}_{23}\text{H}_{23}\text{N}_{3}\text{O}_{5}

This compound features a quinoline core with a nitro group and a piperidine moiety, which are critical for its biological activity. The presence of the nitro group is particularly noteworthy as it may influence the compound's reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on quinoline derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways associated with tumor growth.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA2058 Melanoma0.58Inhibition of ERK/AKT pathway
Compound BMCF7 Breast Cancer0.75Induction of apoptosis
Compound CHeLa Cells0.45NF-kB inhibition

Enzyme Inhibition

Another area of interest is the potential enzyme inhibition exhibited by this compound. It has been studied for its ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression and other diseases. Inhibitors of HDACs have been shown to induce cell cycle arrest and promote differentiation in cancer cells.

Case Study: HDAC Inhibition
In a study evaluating various quinoline derivatives, this compound demonstrated significant HDAC inhibitory activity, leading to reduced proliferation in treated cells. The compound's structure was found to be critical for binding affinity and specificity towards HDAC isoforms.

The biological activity of this compound can be attributed to multiple mechanisms:

  • Cell Cycle Regulation : The compound interferes with cell cycle progression by modulating cyclin-dependent kinases.
  • Apoptosis Induction : It triggers apoptosis through the activation of caspases and upregulation of pro-apoptotic proteins.
  • Signal Transduction Pathway Modulation : The inhibition of pathways such as ERK/AKT and NF-kB is significant in reducing tumor cell survival.

Q & A

Advanced Research Question

  • Molecular docking (AutoDock Vina) : Predict binding modes to targets like AKT1 kinase (PDB: 3OCB), focusing on hydrogen bonds between the carboxamide and kinase hinge region .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories, monitoring RMSD fluctuations .
  • QSAR modeling : Relate substituent electronegativity (e.g., nitro group) to bioactivity using partial least squares regression .

How can the compound’s stability under varying pH and temperature conditions be evaluated?

Advanced Research Question
Methodology :

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours, monitoring via HPLC .
    • Thermal stress : Heat at 80°C for 48 hours, track decomposition products (e.g., nitro group reduction) .
      Analytical Tools :
  • UPLC-PDA : Quantify degradation products (e.g., quinoline ring oxidation) .
  • FTIR : Detect functional group alterations (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

What strategies address low bioavailability in preclinical studies?

Advanced Research Question
Structural Modifications :

  • Prodrug design : Introduce ester groups at the carboxamide to enhance solubility, with enzymatic cleavage in vivo .
  • Lipid nanoparticle encapsulation : Improve oral absorption by optimizing particle size (<100 nm) and PDI (<0.2) .
    Pharmacokinetic Studies :
  • In vivo profiling : Measure plasma half-life (t₁/₂) and AUC in rodent models, adjusting dosing regimens .

How are molecular targets validated post-identification?

Advanced Research Question

  • CRISPR-Cas9 knockout : Generate target-deficient cell lines and compare compound efficacy (e.g., IC₅₀ shifts in AKT1-KO vs. wild-type) .
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kₐ, k𝒹) between the compound and purified target proteins .
  • RNA-seq : Profile transcriptional changes in treated vs. untreated cells to confirm pathway modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.